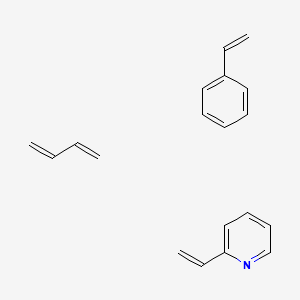

Buta-1,3-diene;2-ethenylpyridine;styrene

Description

Context and Significance in Polymer Science and Engineering

In the realm of polymer science, functionalized polymers—macromolecules modified with reactive chemical groups—are of immense importance. wisdomlib.orgadvancedsciencenews.com These functional groups allow for tailored chemical reactions, enabling the creation of materials with specific, enhanced properties. numberanalytics.comnih.gov The Buta-1,3-diene;2-ethenylpyridine;styrene (B11656) terpolymer is a prime example of such a material.

The key to its significance lies in the introduction of the 2-vinylpyridine (B74390) monomer. The pyridine (B92270) group, with its nitrogen atom, imparts polarity and reactivity to the otherwise non-polar and relatively inert styrene-butadiene rubber (SBR) backbone. google.com This functionalization has several critical implications for materials engineering:

Enhanced Adhesion: The highly polar pyridine group creates strong interactions with various substrates. chemicalbook.compolysciences.com This property is paramount in applications requiring robust bonding between rubber and other materials, such as textile cords in tires. chemicalbook.comwikipedia.org The adhesion strength of this terpolymer to materials like rayon and nylon is significantly higher than that of standard SBR or natural latex. chemicalbook.com

Improved Mechanical Properties: The incorporation of 2-vinylpyridine can lead to improvements in the mechanical strength of the rubber. The strong intermolecular forces introduced by the polar groups can enhance properties like tensile strength and tear strength. mdpi.com

Cross-linking and Modification: The nitrogen atom in the pyridine ring provides a reactive site for further chemical modifications and cross-linking, allowing for precise control over the final properties of the material. researchgate.net This has been explored in creating advanced composites, for instance, by forming ionic bonds with materials like graphene oxide to create hybrids with unprecedented reinforcing efficiency. rsc.org

Versatility in Applications: The ability to tailor the polymer's properties through functionalization opens up a wide range of applications, from high-performance tires to specialized adhesives and advanced composite materials. chemicalbook.comazom.com

The development of this terpolymer showcases a fundamental strategy in polymer engineering: leveraging monomer functionality to design materials that meet specific and demanding performance requirements that cannot be met by simpler copolymers.

Historical Development and Evolution of Terpolymer Chemistry

The development of butadiene-2-ethenylpyridine-styrene terpolymers is an extension of the broader history of synthetic rubber. The journey began with the necessity to find alternatives to natural rubber, a need that became critical during the World Wars. britannica.comtrp.co.uk

The Dawn of Synthetic Rubber (1920s-1930s): In the 1920s, German chemists at IG Farben developed a series of synthetic elastomers they called "Buna," derived from bu tadiene and na trium (sodium), the catalyst used. britannica.comtrp.co.uk This pioneering work led to the patenting of Buna-S (styrene-butadiene rubber or SBR) in 1933. britannica.com

World War II and the Rise of SBR: With natural rubber supplies from East Asia cut off during World War II, the United States launched a massive synthetic rubber program. britannica.comwikipedia.org This effort focused heavily on improving the production of SBR, which was designated GR-S (Government Rubber-Styrene). britannica.commcpolymers.com From 1942 to 1945, U.S. production of synthetic rubber skyrocketed, establishing SBR as the dominant general-purpose synthetic rubber. mcpolymers.com

The Introduction of a Third Monomer: Following the establishment of SBR, researchers began exploring the incorporation of a third monomer to further enhance its properties. The introduction of 2-vinylpyridine into the SBR structure was a significant step. This created a terpolymer latex (often abbreviated as VPL) with markedly improved characteristics. google.com The primary driver for this innovation was the need for superior adhesion between rubber and the reinforcing textile cords used in tires. chemicalbook.comwikipedia.org

Evolution of Polymerization Techniques: Early SBR was produced via a "hot" emulsion polymerization process. azom.com A significant advancement came in 1947 with the development of "cold" polymerization, which resulted in rubber with substantially better physical properties. azom.com Further refinements in polymerization, such as seeded and miniemulsion polymerization, have allowed for greater control over particle size and polymer structure, leading to enhanced performance and stability of the resulting latexes. mdpi.commdpi.com

The evolution from a simple copolymer like SBR to a functionalized terpolymer like butadiene-2-ethenylpyridine-styrene illustrates a key trend in polymer chemistry: the move towards increasingly complex and precisely designed macromolecules to meet specialized industrial demands.

Scope and Research Objectives for Butadiene-2-ethenylpyridine-styrene Terpolymers

Current and future research on butadiene-2-ethenylpyridine-styrene terpolymers is focused on optimizing their synthesis, enhancing their properties, and expanding their applications into new technological domains.

Detailed Research Findings and Objectives:

Interface and Composite Enhancement: A primary research objective is to leverage the reactive pyridine groups to create advanced composites. Studies have demonstrated that these groups can form strong ionic bonds with nanofillers like graphene oxide (GO). This leads to exceptional dispersion of the filler within the polymer matrix and a dramatic improvement in mechanical properties, including a 21-fold increase in glassy modulus and a 7.5-fold increase in rubbery modulus with just 3.6 vol% of GO. rsc.org Future work aims to explore other nanofillers and optimize these interfacial interactions for even greater performance gains.

Improving Synthesis and Stability: Research continues on refining the emulsion polymerization process. Objectives include improving the chemical and mechanical stability of the latex by developing novel emulsifier systems and initiators. google.com For example, using a persulfate-polyamine redox initiator system instead of a single persulfate initiator can enhance latex stability. google.com Half-continuous polymerization processes under mesophilic (moderate temperature) conditions are also being explored to better promote the adhesive properties of the final product. google.com

Catalytic and Reactive Applications: The terpolymer can serve as a secondary accelerator in the vulcanization of rubber, with studies showing that even small amounts can increase the cure rate and lower the activation energy of the process. researchgate.net Further research is aimed at understanding and optimizing this catalytic behavior. Additionally, the terpolymer is used to create functionalized nanoparticles with core-shell structures for specialized applications like catalytic latex hydrogenation, pointing towards more environmentally friendly industrial processes. mdpi.com

Expanding Applications: While the primary application remains as an adhesive for tire cords, research is exploring its use in other areas. chemicalbook.comwikipedia.org The unique properties of the terpolymer make it a candidate for use in other high-strength composite materials, pressure-resistant hoses, and conveyor belts. chemicalbook.com The principles of its design—incorporating a functional monomer for specific interactions—are also being applied to develop new materials for diverse fields such as coatings and even biomedical applications where tailored adhesion and reactivity are crucial. numberanalytics.compolysciences.com

Data Tables

Table 1: Monomer Properties This table outlines the basic properties of the individual monomers that constitute the terpolymer.

| Property | Buta-1,3-diene | Styrene | 2-Ethenylpyridine (2-Vinylpyridine) |

| IUPAC Name | Buta-1,3-diene | Ethenylbenzene | 2-Ethenylpyridine |

| CAS Number | 106-99-0 | 100-42-5 | 100-69-6 wikipedia.org |

| Chemical Formula | C₄H₆ | C₈H₈ | C₇H₇N wikipedia.org |

| Molar Mass ( g/mol ) | 54.09 | 104.15 | 105.14 wikipedia.org |

| Boiling Point (°C) | -4.4 | 145 | 158 wikipedia.org |

| Key Feature in Terpolymer | Provides rubbery elasticity and flexibility. | Contributes to hardness and processability. wikipedia.org | Imparts polarity, reactivity, and enhanced adhesion. chemicalbook.comgoogle.com |

Table 2: Terpolymer Research Findings This table summarizes key quantitative findings from research on Butadiene-2-ethenylpyridine-styrene terpolymers and related systems.

| Research Area | Finding | Source |

| Adhesion Improvement | Terpolymer latex increases adhesion strength of rayon cord to rubber by 17–67% compared to natural or styrene-butadiene latex. chemicalbook.com | chemicalbook.com |

| Adhesion Improvement | Terpolymer latex improves adhesion strength of nylon cord to rubber by 43–122%. chemicalbook.com | chemicalbook.com |

| Composite Reinforcement | Inclusion of 3.6 vol% of graphene oxide (GO) with ionic bonding in the terpolymer results in a 21-fold increase in glassy modulus. rsc.org | rsc.org |

| Composite Reinforcement | Inclusion of 3.6 vol% of GO with ionic bonding in the terpolymer results in a 7.5-fold increase in rubbery modulus. rsc.org | rsc.org |

| Curing Chemistry | Used as a secondary accelerator, the terpolymer can lower the activation energy of the sulfur vulcanization process in rubber compounds. researchgate.net | researchgate.net |

| Typical Monomer Ratio | A common formulation for SBR, the backbone of the terpolymer, is approximately 75% butadiene and 25% styrene. britannica.com | britannica.com |

Properties

CAS No. |

25053-48-9 |

|---|---|

Molecular Formula |

C19H21N |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

buta-1,3-diene;2-ethenylpyridine;styrene |

InChI |

InChI=1S/C8H8.C7H7N.C4H6/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7;1-3-4-2/h2-7H,1H2;2-6H,1H2;3-4H,1-2H2 |

InChI Key |

QUEICCDHEFTIQD-UHFFFAOYSA-N |

SMILES |

C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |

Canonical SMILES |

C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |

Origin of Product |

United States |

Synthesis and Polymerization Methodologies

Monomer Reactivity and Terpolymerization Kinetics

The kinetics of terpolymerization are fundamentally governed by the reactivity of each monomer component. Understanding the individual polymerization kinetics of butadiene, styrene (B11656), and 2-ethenylpyridine is essential before examining their combined behavior.

The polymerization of butadiene can proceed through various mechanisms, with anionic and emulsion polymerization being prominent methods. In anionic polymerization, the kinetics are influenced by the initiator system and solvent. For instance, using an initiator system composed of alkyl aluminum, n-butyllithium, and barium alkoxide can produce high trans-1,4-polybutadiene. researchgate.net Kinetic models for anionic polymerization of butadiene consider the presence of different active sites (cis, trans, and vinyl) and their respective propagation reactions. researchgate.netresearchgate.net

Table 1: Kinetic Parameters for Butadiene Polymerization with Mo(IV) Catalyst

| Parameter | Value |

|---|---|

| Reaction Order (Monomer) | 1 |

| Reaction Order (Catalyst) | 1 |

| Apparent Activation Energy | 18.5 Kcal mol⁻¹ |

| Pre-exponential Factor | 1.6 x 10¹⁰ min⁻¹ |

Data sourced from a study on the kinetics of butadiene polymerization with a MoCl₂(n-C₈H₁₇O)₂-(i-Bu)₂AlOph catalyst system. jlu.edu.cn

The polymerization of styrene has been extensively studied, particularly via free-radical and anionic mechanisms. Free-radical polymerization of styrene typically follows first-order kinetics with respect to the monomer concentration and 0.5-order with respect to the initiator concentration. frontiersin.orgscielo.br The rate of polymerization is significantly influenced by factors such as temperature, initiator concentration, and the presence of a solvent. frontiersin.orgecust.edu.cn For example, using tert-butylperoxy-2-ethylhexyl carbonate as an initiator at 117 °C, the reaction order for the initiator was found to be 0.42 and for the monomer, 1. ecust.edu.cn

Controlled radical polymerization techniques, such as those mediated by nitroxides like DEPN, demonstrate that the polymerization has a "living" character, where dormant polymer chains can be reversibly activated. cmu.edu Anionic polymerization of styrene is notably faster in polar solvents like tetrahydrofuran (B95107) (THF) compared to nonpolar solvents like benzene (B151609) or cyclohexane, a difference attributed to the varying states of carbanion solvation and aggregation. uni-bayreuth.de

Table 2: Activation Energy for Styrene Polymerization in a Spinning Disc Reactor

| Parameter | Value |

|---|---|

| Activation Energy (Eₐ) | 40.59 ± 1.11 kJ mol⁻¹ |

Data from a study on free-radical polymerization of styrene in a spinning disc reactor. frontiersin.org

The inclusion of 2-ethenylpyridine (2-vinylpyridine, 2-VP) introduces a polar, nitrogen-containing monomer into the system, which significantly affects the polymerization kinetics. The polymerization of 2-VP follows the conventional kinetic scheme for vinyl monomers. rsc.org Kinetic studies using photosensitization with AIBN have determined the propagation (kp) and termination (kt) rate constants. rsc.org The heat of polymerization for 2-VP has been measured at approximately 17.3 kcal/mole. rsc.org

Table 3: Kinetic Parameters for 2-Vinylpyridine (B74390) Polymerization

| Parameter | Value (at 25°C) | Method |

|---|---|---|

| kₚ (l. mole⁻¹ sec⁻¹) | 96.6 | Thermocouple |

| kₜ (l. mole⁻¹ sec⁻¹) | 8.9 x 10⁶ | Thermocouple |

| kₚ (l. mole⁻¹ sec⁻¹) | 186 | Modified Sector |

| kₜ (l. mole⁻¹ sec⁻¹) | 3.3 x 10⁷ | Modified Sector |

| Heat of Polymerization (ΔH) | 17.3 kcal/mole | - |

Data sourced from a kinetic study of 2-vinyl pyridine (B92270) polymerization. rsc.org

In terpolymerization, the relative rates at which the three monomers add to a growing polymer chain are described by reactivity ratios. These ratios (e.g., r₁, r₂) compare the rate constant of a propagating chain ending in one monomer adding to another molecule of the same monomer versus adding to a different comonomer. For the buta-1,3-diene (M₁), styrene (M₂), and 2-ethenylpyridine (M₃) system, a complex set of reactivity ratios would govern the final copolymer composition.

Polymerization Mechanisms and Controlled Synthesis Strategies

The synthesis of the buta-1,3-diene;2-ethenylpyridine;styrene terpolymer can be achieved through different mechanisms, with anionic polymerization offering a high degree of control over the polymer architecture.

Anionic polymerization is a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions, a characteristic of "living" polymerization. uni-bayreuth.de This technique is suitable for monomers with electron-withdrawing substituents, such as styrene and 2-vinylpyridine, as well as dienes like butadiene. uni-bayreuth.de

Initiator Systems: Alkyllithium compounds, such as n-butyllithium or sec-butyllithium (B1581126), are common initiators for the anionic polymerization of these monomers. uni-bayreuth.demdpi.com The efficiency and kinetics of the initiation are highly dependent on the solvent. In nonpolar hydrocarbon solvents, alkyllithium initiators exist as aggregates, which can lead to slow and incomplete initiation. uni-bayreuth.de The addition of polar substances, like THF or phosphazene superbases, can break up these aggregates and dramatically increase the polymerization rate. uni-bayreuth.demdpi.com Kinetic studies have shown that the polymerization rate in the presence of phosphazene superbases follows the order of the base's strength: t-BuP₄ > t-BuP₂ > t-BuP₁. mdpi.com

Controlled Synthesis: In the context of the terpolymer, anionic polymerization allows for the synthesis of block copolymers by sequential monomer addition. For example, a living poly(styryl)lithium chain can initiate the polymerization of butadiene, which can then be followed by the addition of 2-vinylpyridine to form a triblock copolymer. The order of monomer addition is crucial. The carbanions of living poly(butadiene) and poly(styrene) are capable of initiating the polymerization of 2-vinylpyridine. However, the reverse is not always as efficient due to differences in carbanion stability. The nitrogen atom in the pyridine ring of the living poly(2-vinylpyridine) chain end can form a stable, six-membered ring through intramolecular coordination with the lithium counterion, affecting its reactivity toward less polar monomers. ufl.edu This control over monomer sequence allows for the precise design of the terpolymer's microstructure and resulting properties.

Emulsion Polymerization Approaches

Emulsion polymerization is a prominent technique for producing these terpolymers, often in the form of a latex. mdpi.comgoogle.com This method is advantageous for its capacity to effectively manage the heat generated during polymerization, reduce the viscosity of the system at high monomer conversion rates, and allow for precise control over the reaction and the size of the resulting nanoparticles. mdpi.comacs.org

A key strategy within this framework is seeded emulsion polymerization, which is used to create core-shell nanoparticle structures. mdpi.com In this process, a pre-existing seed latex, such as a poly(butadiene-styrene-vinyl pyridine) (VPR) latex, is used as the foundation upon which further polymerization of monomers occurs. mdpi.com This technique helps to improve the compatibility between different polymer types by engineering a distinct core and shell. mdpi.com The process typically involves two stages: the preparation of the initial seed latex, followed by the introduction of additional monomers and initiators. mdpi.com To ensure the new monomers polymerize onto the existing "seeds" rather than forming new particles, the concentration of the emulsifier in the aqueous phase is carefully controlled. mdpi.com One commercially available example of a vinylpyridine terpolymer latex is a composition containing 15% styrene, 15% vinylpyridine, and 70% butadiene by weight. google.com

Free-Radical Polymerization Strategies

Free-radical polymerization is a fundamental technique for producing a wide range of commercial polymers. frontiersin.org While detailed studies focusing specifically on the free-radical terpolymerization of Buta-1,3-diene, 2-ethenylpyridine, and styrene are not extensively covered in the provided context, the principles are applicable. Non-ionic superbases, such as phosphazenes, have been explored in various polymerization domains, including the anionic polymerization of vinyl monomers like butadiene. researchgate.net These bases generate highly reactive anionic species, which contrasts with the neutral radical species that propagate in free-radical systems. researchgate.net

Living Polymerization for Molecular Architecture Control

Living anionic polymerization is a powerful tool for the synthesis of well-defined polymers with precise control over molecular weight, composition, microstructure, and complex architectures. researchgate.netresearchgate.net This method is characterized by the absence of termination and chain transfer reactions under the right conditions. researchgate.netmdpi.com

This technique is particularly effective for creating block copolymers, where monomers are added sequentially. buffalo.eduuoi.gr For instance, a living diblock copolymer can be synthesized by the sequential anionic polymerization of two monomers, which can then be reacted with a linking agent to form more complex structures like star-block copolymers. acs.orgbuffalo.edu The ability to create these tailored architectures allows for the development of materials with predetermined properties. researchgate.net Living polymerization techniques have been successfully used to synthesize a variety of block terpolymers, including those containing styrene, dienes (like butadiene or isoprene), and 2-vinylpyridine (2VP). uoi.gr In a typical synthesis of a triblock terpolymer, styrene might be polymerized first, followed by the sequential addition of 2-vinylpyridine and another monomer. uoi.gr

Catalysis and Modifier Systems in Terpolymer Synthesis

The choice of initiators, catalysts, and modifiers is critical in directing the polymerization process, influencing reaction rates, and determining the final microstructure of the terpolymer. uoi.grnih.gov

Organolithium Initiators and Co-catalysts

Organolithium compounds are the most widely used initiators for the anionic polymerization of monomers like styrene and butadiene because they are soluble in organic solvents. researchgate.netmdpi.com Initiators such as sec-butyllithium (sec-BuLi) and n-butyllithium (n-BuLi) are effective for initiating living anionic polymerizations in hydrocarbon solvents. buffalo.edukpi.uanih.gov These initiators allow for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. kpi.ua

Difunctional organolithium initiators are particularly valuable for the synthesis of ABA triblock copolymers. kpi.ua In some cases, co-catalysts or polar modifiers like triethylamine (B128534) or tetrahydrofuran (THF) are added. kpi.uanih.gov For example, the addition of a small amount of THF was found to be necessary for a specific trifunctional initiator to efficiently polymerize styrene. acs.orgbuffalo.edu

Role of Phosphazene Superbases in Anionic Systems

Phosphazene superbases are non-ionic, strong bases that have been extensively used as powerful organic catalysts in anionic polymerization. researchgate.netresearchgate.net They function by generating highly reactive anionic species through two main pathways: deprotonation of weak acids or, when used with organolithium initiators, by complexing with the lithium cation. researchgate.net This complexation with the lithium counter-ion increases the interionic distance in the ion pairs, leading to a significant increase in polymerization rates compared to conventional systems using only organolithium initiators. researchgate.netmdpi.com

The reactivity and level of control vary depending on the specific phosphazene base used. Studies on the anionic polymerization of styrene and 1,3-butadiene (B125203) have shown that the polymerization rate increases with the basicity of the phosphazene. mdpi.comnih.gov

Table 1: Effect of Phosphazene Superbases on Styrene Polymerization Anionic polymerization of styrene initiated by sec-BuLi in benzene at 25°C. Data sourced from Ntetsikas et al. (2017). mdpi.comnih.gov

| Phosphazene Base | Molar Ratio [Base]/[sec-BuLi] | Polymerization Outcome | Polydispersity (Đ) |

| t-BuP₄ | 1.0 | Uncontrolled polymerization | - |

| t-BuP₂ | 1.0 | Higher than theoretical molecular weight | Relatively Low |

| t-BuP₁ | 1.0 | Controlled polymerization, desired MW | < 1.05 |

| None | 0 | Controlled polymerization | ~1.04 |

As shown in the table, the strongest base, t-BuP₄, resulted in an uncontrolled reaction for styrene due to the high reactivity of the carbanion formed. mdpi.comnih.gov In contrast, the less basic t-BuP₁ allowed for a controlled polymerization, yielding polymers with predictable molecular weights and very narrow polydispersity. mdpi.comnih.gov

Stereocontrol and Microstructure Regulation in Diene Units

In the polymerization of diene units like buta-1,3-diene, the resulting polymer can have different microstructures, primarily 1,4-addition (leading to cis or trans units) and 1,2-addition (leading to vinyl groups). Controlling this microstructure is essential as it dictates the physical properties of the final rubber.

The addition of modifiers to organolithium-initiated polymerization systems significantly influences the microstructure. kpi.ua In non-polar solvents like cyclohexane, anionic polymerization of butadiene typically yields a high content of 1,4-adducts. kpi.ua However, the introduction of polar modifiers or specific catalysts can increase the proportion of the 1,2-vinyl microstructure. mdpi.comkpi.ua

Phosphazene superbases have been shown to play a role in this regulation. The addition of t-BuP₁ and t-BuP₂ prior to the polymerization of 1,3-butadiene in benzene resulted in a polybutadiene (B167195) with a high 1,2-microstructure content of approximately 45 wt%. mdpi.comnih.gov This is attributed to the delocalization of the negative charge on the propagating chain end caused by the phosphazene base. mdpi.comnih.gov Similarly, the use of triethylamine as a polar modifier in butadiene polymerization has been shown to increase the amount of 1,2-vinyl enchainment. kpi.ua

Reactor Design and Process Engineering Considerations for Terpolymer Production

The industrial synthesis of styrene-butadiene-vinylpyridine terpolymers is predominantly carried out using emulsion polymerization techniques. hrkpharmaceutical.com This method is well-suited for producing stable aqueous dispersions (latexes) and allows for effective heat removal and viscosity control during the reaction. The process engineering and choice of reactor are critical for controlling the terpolymer's final characteristics, such as composition, molecular weight, and particle size. researchgate.netconicet.gov.ar

Reactor Types and Configurations

The most common reactor configuration for this type of emulsion polymerization is a series of continuously stirred-tank reactors (CSTRs). researchgate.netconicet.gov.ar Industrial processes may employ a train of up to fifteen CSTRs to ensure consistent product quality and high throughput. conicet.gov.ar This continuous setup offers significant advantages over batch or semi-batch processes in terms of efficiency and product uniformity. conicet.gov.ar

For laboratory and pilot-scale synthesis, specialized reactors are used. For instance, the seeded emulsion polymerization for preparing poly(butadiene-styrene-vinyl pyridine) can be conducted in a high-pressure stainless steel reactor, such as a Parr 316 model. mdpi.com These reactors are equipped with features essential for precise control over the polymerization environment.

A typical pilot plant setup for a similar continuous process, such as for styrene-butadiene rubber (SBR), might consist of a series of stirred reactors. An example configuration is detailed in the table below. google.com

| Parameter | Value | Reference |

| Number of Reactors | 5 (in series) | google.com |

| Reactor Volume | 30 gallons each | google.com |

| Total Chain Volume | 150 gallons | google.com |

| Process Type | Continuous | google.com |

| Throughput Rate | 18.53 gallons/hour | google.com |

| Total Reaction Time | 8.1 hours | google.com |

Key Process Parameters and Control

Effective process engineering hinges on the precise control of several key parameters within the reactor system. These parameters are managed through sophisticated reactor design and control systems.

Temperature: "Cold" emulsion polymerization is often preferred, with temperatures maintained between 5-10 °C using redox initiators. conicet.gov.ar This minimizes side reactions like branching and cross-linking. conicet.gov.ar The reactor must have an efficient heat exchange system to handle the exothermic nature of the polymerization. valmet.com

Pressure and Agitation: The reactor must handle the pressure required to keep monomers like butadiene in the liquid phase. In a typical lab-scale synthesis, the reactor is purged with an inert gas like nitrogen to about 0.5 MPa. mdpi.com A consistent stirring rate, for example, 350 rpm, is crucial for maintaining a stable emulsion and ensuring uniform heat and mass transfer. mdpi.com

Monomer Feed Control: The ratio of buta-1,3-diene, styrene, and 2-ethenylpyridine is critical to the final polymer properties. Monomer feed control valves are used to precisely regulate the amount of each monomer entering the reactor. valmet.com In continuous CSTR systems, an important process intensification strategy involves splitting the monomer feed, where portions of the monomers are added at different points along the reactor train. conicet.gov.ar This technique can increase polymer production by allowing for higher conversion rates in later reactors. conicet.gov.ar

Sampling and Termination: Reactors may be equipped with dip tubes to allow for the withdrawal of latex samples at various intervals to monitor the reaction's progress and conversion rate. mdpi.com The polymerization is stopped at a target conversion by injecting a "shortstop" agent. valmet.com

The table below summarizes typical conditions for a seeded emulsion polymerization process to produce the terpolymer latex. mdpi.com

| Parameter | Condition | Reference |

| Reactor Type | Parr 316 Stainless Steel | mdpi.com |

| Initial Step | Degassing with N₂ (3 cycles) | mdpi.com |

| N₂ Bubbling | ~0.5 MPa for 30 min | mdpi.com |

| Reaction Temperature | 50, 60, 70, or 80 °C | mdpi.com |

| Stirring Rate | 350 rpm | mdpi.com |

| Termination Method | Rapid cooling in an ice bath | mdpi.com |

Process Modeling and Optimization

Advanced process engineering for terpolymer production utilizes deterministic models to simulate the copolymerization process within the CSTR cascade. researchgate.net These models can predict key latex properties such as monomer conversion, molecular weight averages, and copolymer composition along the polymerization line. researchgate.net By validating these models with real plant data, engineers can optimize the process by:

Minimizing the generation of off-spec products during transitions between different polymer grades. researchgate.net

Increasing production rates by adjusting intermediate feed policies for monomers and chain transfer agents. conicet.gov.ar

Predicting the dynamic behavior of the reactor train during changes in the formulation or operating conditions. researchgate.net

This modeling-based approach is a powerful tool for process intensification and ensuring the consistent production of high-quality this compound terpolymer.

Microstructure and Advanced Structural Elucidation

Compositional Heterogeneity and Monomer Sequence Distribution Analysis

The arrangement of buta-1,3-diene, 2-ethenylpyridine, and styrene (B11656) monomer units along the polymer backbone defines its sequence distribution, which can range from random to blocky or alternating arrangements. researchgate.net This distribution is not arbitrary; it is a direct consequence of the polymerization method and the relative reactivity ratios of the monomers. mdpi.com In a terpolymer system, the propagation reactions involve multiple competing steps, where an active center can react with any of the three monomer types present. researchgate.net

The monomer sequence profoundly influences the polymer's final properties. For instance, a block sequence, where identical monomers are grouped together, can lead to microphase separation and the formation of thermoplastic elastomers. researchgate.net In contrast, a random distribution of monomers typically results in a single-phase material with properties averaged between the constituents. The copolymerization of styrene and butadiene, for example, has been extensively studied, with analyses focusing on styrene-centered triads (St-St-St, Bd-St-St, Bd-St-Bd) to understand the degree of blockiness versus randomness. researchgate.netresearchgate.net

Controlling the monomer feed during polymerization is a key strategy to manage the sequence distribution. mdpi.com Techniques like living anionic polymerization offer a high degree of control, enabling the synthesis of polymers with well-defined block structures and narrow molecular weight distributions. nih.govresearchgate.net The sequence distribution is a critical factor that governs the polymer's glass transition temperature, mechanical strength, and compatibility with other materials.

Stereo-regularity and Isomeric Content of Butadiene Units (cis-1,4, trans-1,4, 1,2-vinyl)

The polymerization of the buta-1,3-diene component can result in three primary isomeric structures within the polymer chain: cis-1,4, trans-1,4, and 1,2-vinyl units. researchgate.netijnc.ir The relative proportion of these isomers, known as the microstructure, is a critical determinant of the polymer's physical properties. ijnc.irrubbernews.com

cis-1,4-polybutadiene is known for its high elasticity, resilience, and low-temperature flexibility, making it a valuable component in performance tires. rubbernews.com

trans-1,4-polybutadiene is a more crystalline and plastic-like material. ijnc.ir

1,2-vinyl-polybutadiene units introduce pendant vinyl groups, which can increase the glass transition temperature (Tg) and improve properties like wet grip when used in tire treads. rubbernews.com

The isomeric content is heavily influenced by the catalyst system and polymerization conditions, such as temperature. rubbernews.comresearchgate.net For example, Ziegler-Natta catalysts based on different metals (e.g., cobalt, nickel, neodymium) can be used to produce polybutadiene (B167195) with high cis-1,4 content. researchgate.netrubbernews.com Anionic polymerization initiated by organolithium compounds often yields a mixed microstructure, the composition of which can be tuned by the addition of polar modifiers. mdpi.com

Table 1: Influence of Catalyst System on Butadiene Microstructure

| Catalyst System | cis-1,4 Content (%) | trans-1,4 Content (%) | 1,2-Vinyl Content (%) | Reference |

|---|---|---|---|---|

| Neodymium (Nd)-based | 92-98 | 1-7 | ~1 | rubbernews.com |

| Cobalt (Co)-based | ~96 | ~2 | ~2 | rubbernews.com |

| Nickel (Ni)-based | ~96 | ~3 | ~1 | rubbernews.com |

| Titanium (Ti)-based | ~93 | ~4 | ~3 | rubbernews.com |

| Lithium (Li)-based (unmodified) | ~38 | ~52 | ~10 | rubbernews.com |

Chain Architecture, Branching, and Topological Features

Anionic polymerization, particularly with a monofunctional initiator, typically produces linear chains. The use of multifunctional initiators or coupling agents (like SiCl₄) can lead to the formation of star-branched polymers. psu.edu These different architectures affect the material's rheological properties and processing behavior. For instance, the branching in polymers made with nickel or cobalt catalysts can facilitate easier processing compared to the more linear polymers produced with neodymium catalysts. rubbernews.com

In emulsion polymerization, which is a common industrial process, chain transfer to polymer can lead to significant branching and even cross-linking, resulting in the formation of insoluble gel. tue.nl Chain transfer agents, such as mercaptans, are often added to control the molecular weight and limit the extent of branching and gel formation. tue.nltue.nl

Morphological Characteristics and Phase Separation Phenomena within Butadiene-2-ethenylpyridine-styrene Terpolymers

The chemical incompatibility between the polar 2-ethenylpyridine monomer and the nonpolar styrene and butadiene monomers often leads to microphase separation. This phenomenon results in the self-assembly of the polymer chains into distinct, ordered domains on the nanometer scale. The morphology of these domains can be lamellar, cylindrical, or spherical, depending on the relative volume fractions of the constituent blocks. researchgate.net

Advanced Spectroscopic and Chromatographic Techniques for Microstructure Characterization

A comprehensive understanding of the complex microstructure of buta-1,3-diene;2-ethenylpyridine;styrene terpolymers requires the use of sophisticated analytical techniques. researchgate.net A combination of spectroscopic and chromatographic methods is often employed to obtain a complete picture of the composition, stereoregularity, and architecture. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoregularity and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful and widely used techniques for the detailed structural elucidation of polymers. acs.orgkobv.de Both proton (¹H) and carbon-13 (¹³C) NMR provide quantitative data on the terpolymer's microstructure.

While ¹H NMR is excellent for composition, ¹³C NMR offers superior resolution for determining the stereoregularity of the butadiene units. acs.org The chemical shifts of the carbon atoms are highly sensitive to their local environment, allowing for the clear differentiation and quantification of cis-1,4, trans-1,4, and 1,2-vinyl isomers. mdpi.comendress.com Furthermore, ¹³C NMR can provide detailed information on monomer sequence distributions by resolving signals from different monomer triads. researchgate.netresearchgate.net Advanced two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can further enhance resolution and reduce acquisition times. acs.orgnsf.gov

Table 2: Illustrative ¹H NMR Chemical Shifts for Terpolymer Components

| Functional Group | Component | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Aromatic Protons | Styrene, 2-Ethenylpyridine | 6.5 - 8.5 | mdpi.comchemicalbook.com |

| Olefinic Protons (-CH=CH-) | cis/trans-1,4-Butadiene | ~5.4 - 5.7 | researchgate.net |

| Olefinic Protons (=CH₂) | 1,2-Vinyl Butadiene | ~5.0 | researchgate.net |

| Aliphatic Protons (-CH₂-) | cis/trans-1,4-Butadiene | ~2.0 - 2.2 | researchgate.net |

Table 3: Illustrative ¹³C NMR Chemical Shifts for Butadiene Isomers

| Isomer | Carbon Atom | Approximate Chemical Shift (ppm) | Reference |

|---|---|---|---|

| cis-1,4 | =CH- | mdpi.com | |

| -CH₂- | mdpi.com | ||

| trans-1,4 | =CH- | endress.com | |

| -CH₂- | mdpi.com | ||

| 1,2-Vinyl | =CH₂ | endress.com | |

| =CH- | endress.com |

Infrared (IR) and Raman Spectroscopy for Functional Group and Microstructure

Vibrational spectroscopy, including both Infrared (IR) and Raman spectroscopy, provides valuable information on the functional groups and isomeric content of the terpolymer. researchgate.net These techniques are often faster than NMR and can be used for at-line or in-line process monitoring. endress.com

IR spectroscopy is widely used to identify characteristic absorption bands. For the butadiene component, the out-of-plane C-H bending vibrations are particularly useful: the trans-1,4 units show a strong band around 966 cm⁻¹, while the 1,2-vinyl units have a distinct band near 910 cm⁻¹. psu.eduepa.gov The band for cis-1,4 units (around 730-750 cm⁻¹) is often broader and can overlap with signals from the styrene monomer's C-H out-of-plane bend (around 699 cm⁻¹). psu.eduresearchgate.net

Raman spectroscopy is especially powerful for quantifying the butadiene isomers because the C=C double bond stretching vibrations, which are weak in the IR spectrum, produce strong and well-resolved Raman signals. endress.com The trans-1,4, cis-1,4, and 1,2-vinyl isomers give rise to distinct bands at approximately 1664 cm⁻¹, 1650 cm⁻¹, and 1639 cm⁻¹, respectively. endress.com This allows for accurate and reproducible quantitative analysis of the microstructure. researchgate.netendress.com

Table 4: Key Vibrational Spectroscopy Bands for Microstructure Analysis

| Isomer/Group | Technique | Approximate Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|---|

| trans-1,4 Butadiene | IR | 966 | C-H out-of-plane bend | psu.edu |

| Raman | 1664 | C=C stretch | endress.com | |

| cis-1,4 Butadiene | IR | ~730-750 | C-H out-of-plane bend | researchgate.net |

| Raman | 1650 | C=C stretch | endress.com | |

| 1,2-Vinyl Butadiene | IR | 910 | C-H out-of-plane bend | epa.gov |

| Raman | 1639 | C=C stretch | endress.com | |

| Styrene | IR / Raman | 699 | Aromatic C-H out-of-plane bend | psu.edu |

Pyrolysis-Gas Chromatography (Py-GC) and Mass Spectrometry (MS) for Microstructure and Compositional Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful destructive analytical method used for the characterization of complex polymeric materials that are non-volatile and cannot be analyzed directly by conventional GC/MS. d-nb.info The technique involves heating the polymer sample to a high temperature (typically 500–1400 °C) in an inert atmosphere. d-nb.info This process, known as pyrolysis, causes the macromolecular chains to break down into smaller, volatile fragments that are characteristic of the original polymer structure. d-nb.inforesearchgate.net These fragments are then swept into a gas chromatograph for separation and subsequently identified by a mass spectrometer. d-nb.info

For a terpolymer like this compound, Py-GC/MS provides critical information on its composition and microstructure. The resulting chromatogram, or pyrogram, displays a series of peaks, each corresponding to a specific pyrolysis product. By identifying these products, the constituent monomers of the original terpolymer can be confirmed. researchgate.net

The primary pyrolysis products for this terpolymer are the monomers themselves: buta-1,3-diene, 2-ethenylpyridine (2-vinylpyridine), and styrene. researchgate.netcustoms.go.jp Additionally, characteristic dimers and other fragments are formed, which can provide insight into the sequence distribution of the monomer units within the polymer chain. researchgate.netmdpi.com For instance, the pyrolysis of the polybutadiene segments typically yields 4-vinylcyclohexene, a stable dimer of butadiene. customs.go.jpmdpi.com The polystyrene segments yield styrene monomer, as well as dimers and trimers. researchgate.net The 2-ethenylpyridine units will similarly produce the corresponding monomer.

Quantitative analysis of the terpolymer's composition can be achieved by correlating the peak areas of the characteristic pyrolysis products in the pyrogram. researchgate.netcustoms.go.jp The relative abundance of styrene, buta-1,3-diene (and its dimer), and 2-ethenylpyridine provides a direct measure of their respective weight percentages in the copolymer. lew.ro This approach is crucial for quality control and ensuring the polymer's properties align with its intended application. shimadzu.com

Table 1: Principal Pyrolysis Products of this compound Terpolymer

| Originating Monomer Unit | Principal Pyrolysis Product(s) | Chemical Formula |

| Buta-1,3-diene | 1,3-Butadiene (B125203) | C₄H₆ |

| Buta-1,3-diene | 4-Vinylcyclohexene (Butadiene dimer) | C₈H₁₂ |

| Styrene | Styrene | C₈H₈ |

| Styrene | Styrene dimer | C₁₆H₁₆ |

| 2-Ethenylpyridine | 2-Ethenylpyridine (2-Vinylpyridine) | C₇H₇N |

Gel Permeation Chromatography (GPC) for Molecular Weight and Polydispersity Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the preferred technique for measuring the molecular weight distribution of polymers. sepscience.com This method separates polymer molecules based on their size, or more precisely, their hydrodynamic volume in solution. sepscience.com Larger molecules pass through the porous gel packing material of the chromatography column more quickly, while smaller molecules penetrate the pores more deeply and elute later. lcms.cz

For the this compound terpolymer, GPC analysis provides fundamental parameters that dictate its physical and mechanical properties. A suitable solvent, such as tetrahydrofuran (B95107) (THF), is used to dissolve the polymer before it is injected into the GPC system. ingenieria-analitica.comresearchgate.net

The primary data obtained from a GPC analysis includes:

Weight-Average Molecular Weight (Mw): This value is particularly sensitive to the presence of high molecular weight fractions.

Number-Average Molecular Weight (Mn): This value is sensitive to the number of molecules in the sample and is influenced more by low molecular weight fractions. researchgate.net

Polydispersity Index (PDI): Calculated as the ratio of Mw to Mn (PDI = Mw/Mn), this value describes the breadth of the molecular weight distribution. researchgate.net A PDI value of 1.0 indicates a monodisperse polymer where all chains have the same length, while higher values signify a broader distribution of chain lengths. researchgate.net Industrial polymers typically have PDI values greater than 1.5.

Advanced GPC systems utilize multiple detectors, such as a refractive index (RI) detector, an ultraviolet (UV) detector, and a light scattering (LS) detector, to obtain more comprehensive and accurate data. researchgate.net For a styrenic copolymer, the UV detector is sensitive to the styrene and vinylpyridine components, while the RI detector responds to all components, allowing for the determination of chemical composition across the molecular weight distribution. lew.roresearchgate.net The use of a light scattering detector allows for the direct measurement of absolute molecular weight without the need for column calibration with polymer standards. researchgate.net

Table 2: Typical GPC Data for a Styrenic Terpolymer

| Parameter | Symbol | Typical Value | Description |

| Number-Average Molecular Weight | Mn | 150,000 g/mol | The statistical average molecular weight of all polymer chains in the sample. |

| Weight-Average Molecular Weight | Mw | 350,000 g/mol | An average molecular weight that gives more weight to larger molecules. |

| Polydispersity Index | PDI | 2.33 | A measure of the broadness of the molecular weight distribution (Mw/Mn). |

Functionalization and Post Polymerization Modification

Grafting and Block Copolymer Synthesis utilizing Butadiene-2-ethenylpyridine-styrene Systems

Grafting and block copolymerization are advanced techniques used to create complex macromolecular architectures from butadiene, 2-ethenylpyridine, and styrene (B11656) monomers. These methods allow for the combination of distinct polymer segments into a single molecule, yielding materials with a unique set of properties derived from each component.

Block copolymers, which consist of long sequences or "blocks" of each monomer type, can be synthesized through living polymerization techniques. For instance, living cationic polymerization can be employed to create block copolymers containing poly(styrene derivative) segments. rsc.org A novel approach combines anionic and coordination polymerization to produce styrene-butadiene (PS-b-PB) di-block copolymers with high cis-1,4 unit content in the polybutadiene (B167195) block, offering controlled molecular weight and narrow molecular weight distribution. mdpi.com This is achieved by first polymerizing styrene via anionic polymerization to create a macroinitiator, which then initiates the coordination polymerization of butadiene. mdpi.com

Graft copolymers are formed by attaching chains of one polymer as branches onto the main chain of another. For example, poly(styrene-b-butadiene-b-styrene) (SBS) based graft copolymers can be synthesized for potential biomedical applications. researchgate.net Another strategy involves using alkoxyamine comonomers in conjunction with olefins to initiate free-radical polymerization, resulting in the synthesis of graft copolymers. ibm.com This allows for the creation of polyolefins with grafts of functionalized polymers, which can improve adhesion and compatibility with other materials like metals and glass. ibm.com

Seeded emulsion polymerization is another effective method for creating structured polymers, particularly core-shell nanoparticles. mdpi.comresearchgate.net In this process, a pre-existing latex, such as poly(butadiene-styrene-vinyl pyridine) (VPR), is used as the "seed" onto which subsequent monomers, like butadiene and acrylonitrile (B1666552), are polymerized to form a shell. mdpi.com This technique yields a uniform particle size distribution and enhanced stability. mdpi.comresearchgate.net

Table 1: Synthesis Strategies for Butadiene-Styrene Based Block and Graft Copolymers

| Synthesis Strategy | Polymer Architecture | Key Features | Catalysts/Initiators | Reference |

|---|---|---|---|---|

| Anionic to Coordination Polymerization | Di-block (PS-b-PB) | High cis-1,4 content (>97%); Controlled molecular weight (Mw/Mn < 1.5). | n-butyllithium, Nickel naphthenate, Boron trifluoride etherate. | mdpi.com |

| Living Cationic Polymerization | Block Copolymers | Precise synthesis of block copolymers with poly(styrene derivative) segments. | TiCl₄/SnCl₄ combined system. | rsc.org |

| Seeded Emulsion Polymerization | Core-Shell Nanoparticles | Uniform particle size distribution; Enhanced latex stability. | VPR seed emulsion. | mdpi.comresearchgate.net |

| Free-Radical Polymerization | Graft Copolymers | Incorporates functionalized polymer grafts onto a polyolefin backbone. | Alkoxyamine comonomers. | ibm.com |

Chemical Modification of Terpolymer Chains (e.g., Hydrogenation, Epoxidation, Halogenation)

The properties of butadiene-2-ethenylpyridine-styrene terpolymers can be precisely tuned through the chemical modification of the polymer chains after polymerization. These modifications target the unsaturated double bonds primarily located in the butadiene segments.

Hydrogenation is a common modification where the carbon-carbon double bonds in the polybutadiene segments are saturated by adding hydrogen. This process converts the soft, elastomeric polybutadiene blocks into more robust, polyethylene-like or poly(ethylene-butylene) segments. The result is a significant improvement in thermal and oxidative stability, as well as weather resistance. Catalytic latex hydrogenation can be performed directly on core-shell nanoparticles, such as VPR/NBR, in an aqueous medium using a Wilkinson's catalyst under high temperature and pressure. mdpi.com This method effectively reduces the unsaturated C=C bonds to single bonds while leaving sensitive groups like pyridine (B92270) and cyano rings intact. mdpi.com

Epoxidation involves the reaction of the double bonds in the butadiene units with a peroxy acid (e.g., peroxyformic acid generated in situ from hydrogen peroxide and formic acid) to form epoxide groups. researchgate.net The introduction of these polar epoxy groups increases the glass transition temperature (Tg) and enhances adhesion and compatibility with polar substrates. researchgate.net The extent of epoxidation can be controlled by adjusting reaction parameters such as time, temperature, and the concentration of the epoxidizing agent. researchgate.net This modification leads to a notable shift in the polymer's rheological properties, with an increase in the plateau modulus and a shift of the reptation time to lower frequencies. researchgate.net

Halogenation , the addition of halogens like chlorine or bromine across the double bonds, is another route to functionalize the terpolymer. While less common for property enhancement compared to hydrogenation and epoxidation, it can be used to introduce reactive sites for subsequent grafting or crosslinking reactions.

Table 2: Effects of Chemical Modification on Butadiene-Styrene Based Polymers

| Modification Type | Reagents | Key Changes in Polymer Properties | Reference |

|---|---|---|---|

| Hydrogenation | H₂, Wilkinson's Catalyst | Increased thermal and oxidative stability; Improved weather resistance; Saturation of C=C bonds. | mdpi.com |

| Epoxidation | Hydrogen Peroxide, Formic Acid | Increased polarity and glass transition temperature (Tg); Enhanced adhesion; Altered rheological properties. | researchgate.net |

Incorporation of Reactive Groups for Subsequent Crosslinking and Curing Mechanisms

Incorporating reactive groups into the terpolymer structure is a key strategy for enabling subsequent crosslinking, also known as vulcanization or curing. This process transforms the thermoplastic material into a thermoset, creating a three-dimensional polymer network that significantly enhances mechanical properties, solvent resistance, and thermal stability. rsc.org

The butadiene units, with their inherent double bonds, are the primary active sites for crosslinking in both styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR). mdpi.com

Sulfur Vulcanization: This is a conventional method where sulfur, along with accelerators and activators (like stearic acid and zinc oxide), forms sulfide (B99878) crosslinks between polymer chains. The nitrile group in acrylonitrile-containing polymers can react with accelerators to form amine-type complexes that further activate the vulcanization process. nih.gov

Peroxide Curing: Organic peroxides, such as dicumyl peroxide, can be used as crosslinking agents. mdpi.comresearchgate.net Upon heating, the peroxide decomposes to form free radicals, which abstract hydrogen atoms from the polymer chains, creating macromolecular radicals that then combine to form stable carbon-carbon crosslinks. mdpi.com The efficiency of peroxide crosslinking can be lower in polymers like NBR compared to SBR because the electron-withdrawing acrylonitrile groups make the double bonds less reactive. mdpi.com Co-agents, such as zinc salts of methacrylic acid, can be added to increase the crosslink density in peroxide systems. mdpi.com

Diels-Alder Chemistry: A more advanced method involves modifying the polymer to introduce reactive groups capable of undergoing thermally reversible crosslinking. For instance, furan (B31954) groups can be grafted onto the polybutadiene segments of an SBS polymer via a thiol-ene reaction. rsc.org This modified polymer can then be crosslinked with a bismaleimide (B1667444) through a Diels-Alder reaction. rsc.org This creates a dynamic covalent network that improves solvent resistance and mechanical properties while allowing the material to be re-processed at elevated temperatures where the reverse Diels-Alder reaction occurs. rsc.orgnih.gov

Metal Oxide Crosslinking: In blends containing halogenated polymers like chloroprene (B89495) rubber (CR), metal oxides such as tin(II) oxide can facilitate crosslinking. nih.gov It is proposed that tin(II) chloride, generated in-situ, acts as a Lewis acid catalyst for a Friedel-Crafts alkylation reaction, forming crosslinks between the phenyl rings of the styrene units and the chloroprene rubber chains. nih.gov

Table 3: Crosslinking Systems for Butadiene-Styrene Based Elastomers

| Crosslinking System | Agents | Mechanism | Key Outcomes | Reference |

|---|---|---|---|---|

| Sulfur Vulcanization | Sulfur, Accelerators, Activators | Formation of sulfide crosslinks via butadiene units. | Standard method for creating thermoset elastomers. | mdpi.comnih.gov |

| Peroxide Curing | Dicumyl Peroxide, Co-agents (e.g., zinc methacrylate) | Radical-induced formation of C-C crosslinks. | High crosslink density, especially in SBR. | mdpi.comresearchgate.net |

| Diels-Alder Reaction | Furan-modified polymer, Bismaleimide | Thermally reversible covalent bond formation. | Dynamic crosslinking, improved solvent resistance, remoldable. | rsc.org |

| Metal Oxide System | Tin(II) Oxide (in CR/SBR blends) | Friedel-Crafts alkylation catalyzed by in-situ generated Lewis acid. | Inter-elastomer bond formation between CR and SBR. | nih.gov |

Surface Functionalization Strategies for Enhanced Interfacial Properties and Adhesion

Modifying the surface of butadiene-ethenylpyridine-styrene polymers is crucial for improving adhesion to other materials, such as adhesives, coatings, and fillers. These strategies alter the surface chemistry and topography without changing the bulk properties of the polymer.

Low-temperature plasma treatment is a highly effective technique for surface functionalization. nih.gov Exposing the polymer surface to a plasma environment—using either inert gases (like Argon, Helium) or reactive gases (like Oxygen, Carbon Dioxide)—can dramatically improve adhesive properties. nih.gov This enhancement is typically the result of several simultaneous processes:

Generation of Functional Groups: The plasma creates radical sites on the polymer surface, which can then react with gases in the plasma to form polar functional groups (e.g., hydroxyl, carbonyl, carboxyl groups when using oxygen-containing plasmas). These groups can form chemical bonds with adhesives and increase the surface energy, particularly its polar component, which improves thermodynamic adhesion. nih.gov

Surface Crosslinking: The plasma can also induce crosslinking within the surface layer, which can sometimes compete with the formation of functional groups. nih.gov

Formation of Nano-roughness: Plasma treatment can etch the surface, creating a nano-scale roughness. This increased surface area enhances mechanical interlocking between the polymer and an adhesive or coating. nih.gov

The interplay of these factors is complex. Initially, plasma treatment leads to a rapid increase in peel strength due to the formation of functional groups. However, prolonged treatment might lead to a decrease in strength, potentially due to excessive crosslinking or the creation of a weak boundary layer, followed by a subsequent increase as surface roughness becomes more pronounced. nih.gov A kinetic model has been proposed to describe these changes in adhesion, accounting for the generation of functional groups, surface crosslinking, and the development of roughness over time. nih.gov

Table 4: Effects of Plasma Treatment on Styrene-Butadiene Copolymer Surface

| Plasma Type | Key Processes | Impact on Adhesion | Reference |

|---|---|---|---|

| Inert (Ar, He) | Generation of radical states, surface cross-linking, formation of nano-roughness. | Rapid initial increase in peel strength, followed by a decrease and then a re-increase with longer treatment time. | nih.gov |

| Reactive (O₂, CO₂) | Generation of radical states, creation of oxygen functional groups, surface cross-linking, nano-roughness formation. | Significant improvement in adhesive properties through chemical and mechanical adhesion mechanisms. | nih.gov |

Advanced Applications and Material Systems

Speciality Elastomers and Synthetic Rubbers

The inclusion of 2-vinylpyridine (B74390) into the styrene-butadiene rubber (SBR) backbone creates a specialty elastomer, often referred to as vinyl pyridine (B92270) latex (VP Latex) or pyridine-containing SBR (PSBR). apcotex.comchempedia.info This modification significantly enhances certain properties compared to conventional SBR. The vulcanizates of these terpolymers exhibit improved low-temperature flexibility, abrasion resistance, and oil resistance. chempedia.info

A primary application for this specialty rubber is in the production of dipped fabrics for reinforcing rubber goods like tires, conveyor belts, and V-belts. apcotex.comparchem.com The terpolymer is typically used as an aqueous latex, with a common composition being 15% styrene (B11656), 70% butadiene, and 15% vinylpyridine by weight. chempedia.info This latex is a critical component of Resorcinol-Formaldehyde-Latex (RFL) dips, which are used to treat textiles such as nylon, rayon, and polyester. apcotex.comchempedia.info The pyridine groups in the terpolymer provide exceptional adhesion between the synthetic fabric reinforcement and the bulk rubber compound, a critical factor for the durability and performance of the final product. apcotex.com

Core-shell nanoparticles have also been synthesized using poly(butadiene-styrene-vinyl pyridine) as the core material, which can then be hydrogenated to improve thermal and oxidative stability while retaining the functional pyridine groups for further reactions or interactions. mdpi.com

Toughened Plastics and Impact Modifiers in Polymer Blends

Many engineering plastics are inherently brittle, limiting their use in applications requiring high impact resistance. tamu.edu A common strategy to overcome this is to blend them with an elastomeric phase. The terpolymer of buta-1,3-diene, 2-ethenylpyridine, and styrene serves as a highly effective impact modifier due to its rubbery nature and the unique functionality of the pyridine group. researchgate.net

When incorporated into a plastic matrix, the elastomeric domains act as stress concentrators, initiating localized energy dissipation mechanisms such as crazing and shear yielding in the surrounding matrix. tamu.edunih.gov The key advantage of this specific terpolymer lies in the pyridine units. These groups can form strong, reversible coordination bonds with metal ions or other complementary functional groups. researchgate.net This creates a network of sacrificial bonds within the material. Under impact, these weaker sacrificial bonds break first, absorbing significant amounts of energy before the main polymer chains fracture. This mechanism simultaneously improves the modulus, tensile strength, and toughness of the plastic without sacrificing its extensibility. researchgate.net

The process involves creating interpenetrating polymer networks (IPNs) where the rubbery terpolymer network is intertwined with the rigid plastic network, leading to a significant enhancement in toughness compared to the neat plastic. researchgate.net

Bitumen Modification for Enhanced Pavement Engineering Performance

The modification of bitumen with polymers is a standard technique to improve the performance and durability of asphalt (B605645) pavements. Styrene-Butadiene Rubber (SBR) is a widely used modifier that enhances the properties of bitumen binders. icm.edu.plsggw.edu.pl The incorporation of SBR, typically at levels of 1-5% by weight, improves the viscoelastic properties of the binder. researchgate.net This leads to an increased complex shear modulus (G*), which enhances resistance to permanent deformation (rutting) at high service temperatures. researchgate.netmdpi.com

Furthermore, the polymer network formed within the bitumen increases the binder's elasticity and flexibility, particularly at low temperatures, which improves resistance to fatigue cracking. researchgate.net The addition of SBR also tends to increase the softening point and viscosity of the binder while decreasing the penetration value, indicating reduced susceptibility to temperature changes. icm.edu.plresearchgate.net The functional pyridine groups in the buta-1,3-diene;2-ethenylpyridine;styrene terpolymer can offer an additional advantage by promoting adhesion between the binder and mineral aggregates, which is crucial for preventing moisture-induced damage like stripping.

| SBR Content (% by weight) | Softening Point (°C) | Penetration (dmm) | Viscosity Increase | Key Improvement |

|---|---|---|---|---|

| 0 (Neat Bitumen) | ~52 | ~60-70 | - | Baseline |

| 3 | Increased | 44 | Noticeable | Improved Rutting Resistance |

| 5 | Further Increased | Decreased | Significant | Enhanced Elasticity |

| 7 | Increased | 34 | High | Reduced Temperature Susceptibility |

| 9 | ~35% Increase vs Neat | ~36% Decrease vs Neat | Very High | Improved Ductility and Cracking Resistance |

Note: Data compiled from findings in studies on SBR modification of bitumen. icm.edu.plsggw.edu.plresearchgate.netresearchgate.net Absolute values vary based on the base bitumen and specific SBR type.

High-Performance Adhesives and Sealants

The most significant application of this compound terpolymer in adhesives is as a latex for treating textile reinforcements. parchem.com It is a cornerstone material for ensuring robust adhesion in rubber-fabric composites. chempedia.info These composites are essential in manufacturing tires, high-pressure hoses, and conveyor belts. researchgate.net

The terpolymer latex, often with a composition around 15% vinylpyridine, 15% styrene, and 70% butadiene, is a key ingredient in Resorcinol-Formaldehyde-Latex (RFL) dips. chempedia.infogoogle.com The RFL dip coats the textile fibers (e.g., nylon, polyester, glass fiber) creating an interface that can bond effectively to both the polar fiber surface and the non-polar rubber matrix of the tire or belt. chempedia.infogoogle.com The pyridine functionality is crucial for achieving strong chemical adhesion to the fabric, while the butadiene-styrene portion of the polymer ensures compatibility and co-vulcanization with the main rubber compound. apcotex.comchempedia.info This results in outstanding adhesion strength, which is critical for the structural integrity and service life of the composite material. researchgate.netmade-in-china.com

Development of Functional Composites and Nanocomposites

The presence of the functional pyridine group makes this terpolymer an ideal candidate for developing advanced composites and nanocomposites. rsc.org The pyridine unit can engage in specific, strong interactions with various fillers, leading to enhanced performance that is not achievable with non-functional rubbers like standard SBR. researchgate.net

By using butadiene-styrene-vinylpyridine rubber (VPR) as the host matrix, researchers have fabricated high-performance hybrids with fillers like graphene oxide (GO). rsc.org The acidic groups on the GO surface can react with the basic pyridine groups of the terpolymer to form strong ionic bonds in situ. This strong interfacial bonding leads to a very fine dispersion of the nanofiller and unprecedented reinforcing efficiency. For example, the inclusion of just 3.6 vol% of GO into a VPR matrix through this method resulted in a 21-fold increase in glassy modulus and a 3.5-fold increase in tensile strength. rsc.org This strategy highlights how the functionality of the terpolymer can be leveraged to create materials with superior mechanical and barrier properties. rsc.orgresearchgate.net

Reinforcement of elastomers with particulate fillers like carbon black and silica (B1680970) is standard practice in the rubber industry to improve mechanical properties such as tensile strength, tear strength, and abrasion resistance. mdpi.comnih.gov

Carbon Black: In conventional SBR, reinforcement by carbon black is primarily a physical phenomenon. youtube.com It relies on weak van der Waals forces and the physical entanglement of polymer chains with the irregular surface of carbon black aggregates. nih.govyoutube.com While effective, the interaction can be improved. The presence of polar pyridine groups in the terpolymer can lead to stronger, more specific dipole-dipole or acid-base interactions with active sites on the carbon black surface, enhancing the filler-polymer interface and improving stress transfer.

Silica: Silica is a highly reinforcing filler, but its polar, hydrophilic surface (covered in silanol (B1196071) groups) makes it inherently incompatible with non-polar rubbers like SBR. nih.gov This leads to poor filler dispersion and processing difficulties. nih.gov The polar pyridine groups in the terpolymer can significantly improve compatibility with silica. They can form strong hydrogen bonds with the surface silanol groups, promoting better dispersion and creating a stronger interfacial bond between the filler and the rubber matrix. researchgate.net This enhanced interaction can lead to a lower Payne effect (a measure of filler networking) and improved dynamic properties, which are beneficial for applications like high-performance tires. researchgate.net

| Filler | Interaction with Standard SBR | Interaction with this compound Terpolymer | Resulting Improvement |

|---|---|---|---|

| Carbon Black | Physical (van der Waals forces, entanglement) nih.govyoutube.com | Physical + Specific polar interactions | Enhanced stress transfer, improved mechanical properties |

| Silica | Poor (hydrophilic filler in hydrophobic matrix) nih.gov | Strong hydrogen bonding (pyridine-silanol) researchgate.net | Improved filler dispersion, stronger interfacial adhesion, better dynamic properties |

In composites made with the this compound terpolymer, the pyridine functionality provides an additional route for interfacial enhancement. The strong hydrogen bonding between pyridine and silica can work synergistically with silane (B1218182) coupling agents. This dual-mechanism approach—covalent bonding from the silane and strong physical bonding from the pyridine—can lead to a more robust interface than either mechanism could achieve alone. This enhanced interfacial adhesion is critical for maximizing the reinforcing potential of the silica filler and achieving superior composite properties. researchgate.net

Emerging Applications in Advanced Materials Science

The terpolymer of buta-1,3-diene, 2-ethenylpyridine, and styrene is a functional elastomer that is transitioning from its traditional role in applications like tire cord adhesion to a key component in the development of next-generation materials. The presence of the vinylpyridine monomer provides a reactive site that facilitates strong interfacial interactions with various substrates and nanofillers, a feature that is being actively explored in advanced materials science. Research is currently focused on harnessing these properties to create sophisticated polymer composites and novel material systems with tailored functionalities.

Nanocomposites with Enhanced Properties

A significant area of emerging research involves the use of buta-1,3-diene; 2-ethenylpyridine; styrene, also known as vinylpyridine rubber (VPR), as a host matrix for nanocomposites. The pyridine group's ability to form strong hydrogen or ionic bonds is leveraged to achieve a fine dispersion of nanofillers, which is crucial for enhancing material performance.

Recent studies have focused on creating elastomeric hybrids by incorporating graphene oxide (GO) into the VPR matrix. researchgate.net The polar functional groups on the GO surface interact strongly with the pyridine rings in the terpolymer. This interaction facilitates an unprecedented level of reinforcement. researchgate.net In one study, the in-situ formation of an ionic bonding interface between VPR and GO sheets resulted in dramatic improvements in the material's mechanical and barrier properties. researchgate.net

Research Findings: VPR/Graphene Oxide (GO) Nanocomposites

| Property | Reinforcement Effect (VPR with 3.6 vol% GO) | Reference |

| Glassy Modulus | 21-fold increase | researchgate.net |

| Rubbery Modulus | 7.5-fold increase | researchgate.net |

| Tensile Strength | 3.5-fold increase | researchgate.net |

| Gas Permeability | Significantly improved barrier properties | researchgate.net |

These findings highlight the potential of VPR-based nanocomposites for applications requiring high strength and low permeability, such as advanced seals, protective coatings, and gas barrier materials. researchgate.net The strong interfacial bonding overcomes common challenges of filler agglomeration, unlocking the full potential of the nanoscale reinforcement. researchgate.net

Core-Shell Nanoparticle Systems

Another advanced application is the use of the terpolymer in the synthesis of complex core-shell nanoparticles. mdpi.com Through techniques like intermittent seeded emulsion polymerization, researchers can create structured nanoparticles where the buta-1,3-diene; 2-ethenylpyridine; styrene terpolymer forms the "core." This core is then encapsulated by a different polymer "shell," such as poly(acrylonitrile-butadiene) (NBR). mdpi.com

These core-shell architectures are being investigated for several purposes:

Improving Polymer Compatibility: They can act as compatibilizers in polymer blends, where the core and shell components are designed to interact favorably with different phases of the blend. mdpi.com

Platform for Chemical Modification: The nanoparticles serve as a stable substrate for further chemical reactions. For instance, the entire core-shell nanoparticle can be hydrogenated, converting the unsaturated C=C bonds in both the VPR core and the NBR shell into a more stable, saturated backbone. This process creates a new material with enhanced thermal and oxidative stability while retaining a nano-scale structure. mdpi.com

The development of these VPR/NBR core-shell nanoparticles represents a move towards creating "green" industrial processes for producing high-performance hydrogenated elastomers. mdpi.com

Advanced Bitumen Modification

The terpolymer is also finding use as a high-performance modifier for bitumen, the binder used in asphalt. chemicalbook.com While polymer-modified bitumen is not a new concept, the unique chemistry of this terpolymer offers specific advantages. Bitumen modified with buta-1,3-diene; 2-ethenylpyridine; styrene shows enhanced resistance to common asphalt failures like rutting, fatigue cracking, and low-temperature cracking. chemicalbook.com However, challenges related to phase separation between the polymer and bitumen at high temperatures have been noted, which is an active area of research aimed at improving storage stability and field performance. chemicalbook.com

Degradation Mechanisms and Material Stability

Thermal Degradation Pathways and Kinetic Analysis

The thermal stability of the buta-1,3-diene;2-ethenylpyridine;styrene (B11656) terpolymer is governed by the inherent thermal resistance of each of its components. The degradation process is typically multi-staged, reflecting the different decomposition temperatures of the polybutadiene (B167195), polystyrene, and polyvinylpyridine segments.

The polybutadiene component is generally the least thermally stable part of the terpolymer due to the presence of aliphatic structures, which are less stable than aromatic ones. mdpi.com The thermal degradation of styrene-butadiene rubber (SBR) often shows an initial weight loss between 150°C and 250°C, attributed to volatile additives, followed by the degradation of the butadiene units starting around 360°C. mdpi.com For polybutadiene alone, the activation energy for thermal degradation has been reported to be around 60-62 kcal/mole. nist.gov

The polyvinylpyridine component introduces a different degradation pathway. Poly(4-vinylpyridine) (P4VP) degrades at temperatures between 300°C and 400°C. mdpi.com Its degradation is primarily characterized by depolymerization, yielding the monomer as the main product. researchgate.net However, the degradation mechanism of poly(2-vinylpyridine) (P2VP) is more complex, producing pyridine (B92270) and protonated oligomers, which is attributed to the position of the nitrogen atom in the pyridine ring. researchgate.net The thermal stability of poly(vinylpyridine)s is generally similar to or slightly lower than that of polystyrene. researchgate.net

Photo-oxidative Degradation and UV Stability of Terpolymer Systems

Photo-oxidative degradation, initiated by exposure to ultraviolet (UV) radiation in the presence of oxygen, is a primary cause of material deterioration in outdoor applications. researchgate.net This process leads to irreversible structural changes, such as chain scission and cross-linking, which in turn degrade the material's mechanical and aesthetic properties. mdpi.comyoutube.com

The polybutadiene component, with its unsaturated double bonds, is highly susceptible to photo-oxidation. researchgate.net This process can lead to a reduction in mechanical properties. The rate of photo-oxidation in styrene-butadiene-styrene (SBS) copolymers is highly dependent on the butadiene content, with higher butadiene ratios leading to faster aging. researchgate.net

The polystyrene component is also prone to photodegradation. The aromatic structure can absorb UV radiation, leading to yellowing and embrittlement. researchgate.net This discoloration is a common sign of UV damage in polymers containing styrene. youtube.com

Environmental Degradation and Long-term Aging Phenomena

The long-term stability of the buta-1,3-diene;2-ethenylpyridine;styrene terpolymer in a service environment is influenced by a combination of factors including heat, oxygen, moisture, and biological agents.

Thermo-oxidative aging is a significant concern for polymers containing butadiene. For styrene-butadiene rubber (SBR), prolonged exposure to elevated temperatures in the presence of air leads to increased hardness and modulus, but a significant decrease in elongation at break, indicating embrittlement. researchgate.net These changes are correlated with an increase in crosslink density due to oxidation reactions. researchgate.net For instance, at 70°C, the elongation at break of SBR can decrease by 50% in less than 90 days. researchgate.net The addition of plastic modifiers and SBR can improve the aging resistance of materials like bitumen. mdpi.com

The presence of the pyridine moiety introduces another dimension to environmental degradation. Pyridine and its derivatives are known to be susceptible to microbial degradation. researchgate.netresearchgate.net Various bacteria found in soil and sludge can utilize pyridines as a source of carbon and nitrogen, breaking them down via pathways involving hydroxylated intermediates. researchgate.netnih.gov This suggests that under certain environmental conditions, the 2-ethenylpyridine component of the terpolymer could be prone to biodegradation, potentially affecting the material's integrity over time, especially in soil or water contact applications.

Stabilization Strategies for Enhanced Material Longevity and Performance

To counteract the degradation mechanisms and extend the service life of the this compound terpolymer, various stabilization strategies can be employed. The choice of stabilizer package depends on the primary degradation threat for a given application (e.g., thermal, UV, or oxidative).

For protection against thermo-oxidative degradation, which primarily targets the polybutadiene block, antioxidants are essential. Common antioxidants for styrene-butadiene based elastomers include phenolic, amine, and phosphite (B83602) types. zhonglitec.com These additives function by interrupting the free-radical chain reactions that lead to oxidation. zhonglitec.com